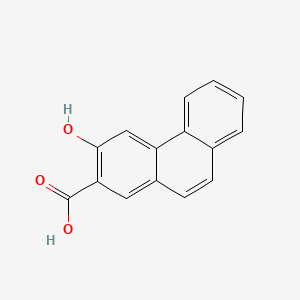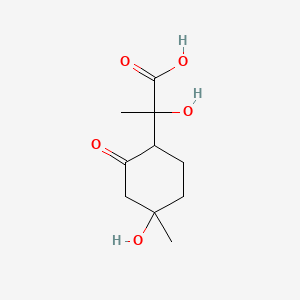
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with an appropriate aldehyde, followed by oxidation and hydrolysis steps to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxy groups to chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols.
Scientific Research Applications
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylpentanoic acid: Similar structure but lacks the cyclohexyl ring.
2-Hydroxy-4-methylbenzoic acid: Contains a benzene ring instead of a cyclohexyl ring.
2-Hydroxy-2-methylpropanoic acid: Simpler structure with fewer functional groups.
Uniqueness
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid is unique due to its combination of a cyclohexyl ring with multiple functional groups, providing a versatile platform for chemical modifications and interactions. This makes it valuable in various research and industrial applications.
Properties
CAS No. |
119980-54-0 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H16O5/c1-9(14)4-3-6(7(11)5-9)10(2,15)8(12)13/h6,14-15H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
QOWPOQPTCQRQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(=O)C1)C(C)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


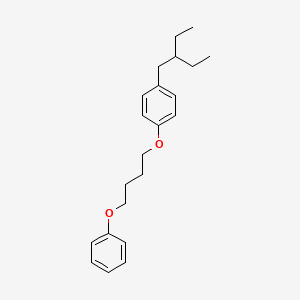
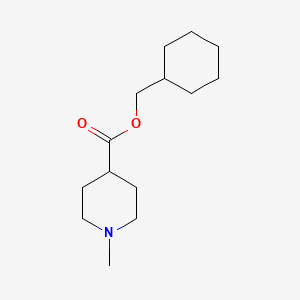
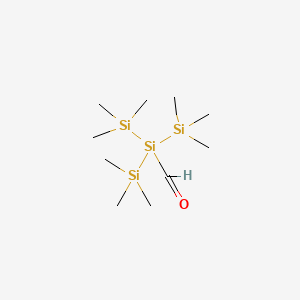
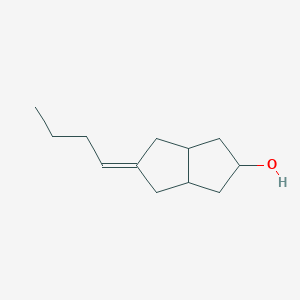
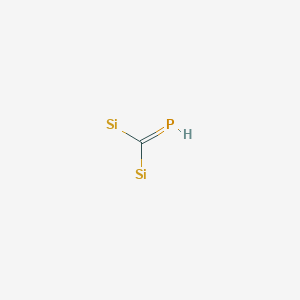
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
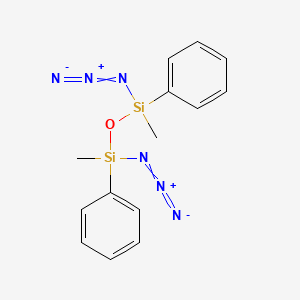
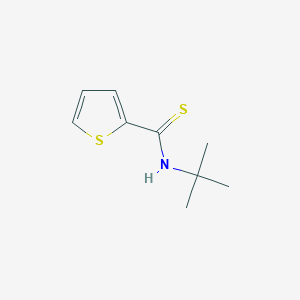
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
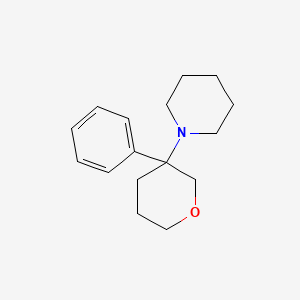
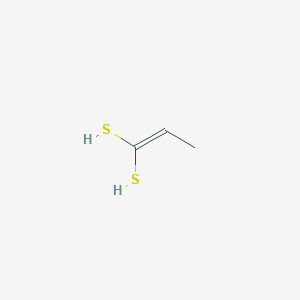
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)
![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
